[2,3'-Bipyridine]-6-carboximidamide hydrochloride
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Overview
Description
[2,3’-Bipyridine]-6-carboximidamide hydrochloride is a derivative of bipyridine, a family of organic compounds consisting of two pyridyl rings. Bipyridine derivatives are known for their coordination chemistry and are used in various applications, including catalysis, materials science, and pharmaceuticals .
Preparation Methods
The synthesis of [2,3’-Bipyridine]-6-carboximidamide hydrochloride typically involves the coupling of pyridine derivatives. Common synthetic routes include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi coupling . These reactions often require specific catalysts and conditions to achieve high yields and selectivity. Industrial production methods may involve the use of homogeneous or heterogeneous catalytic systems to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
[2,3’-Bipyridine]-6-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include halides, organometallic reagents, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[2,3’-Bipyridine]-6-carboximidamide hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-6-carboximidamide hydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets and pathways, influencing various biochemical and physiological processes . The specific molecular targets and pathways depend on the metal ion and the biological context in which the compound is used.
Comparison with Similar Compounds
[2,3’-Bipyridine]-6-carboximidamide hydrochloride is unique among bipyridine derivatives due to its specific functional groups and coordination properties. Similar compounds include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry with applications in catalysis and materials science.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,3’-Diamino-2,2’-bipyridine: Studied for its potential as a bifunctional agent in the treatment of Alzheimer’s disease.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of [2,3’-Bipyridine]-6-carboximidamide hydrochloride.
Properties
CAS No. |
1179359-85-3 |
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Molecular Formula |
C11H11ClN4 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
6-pyridin-3-ylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10N4.ClH/c12-11(13)10-5-1-4-9(15-10)8-3-2-6-14-7-8;/h1-7H,(H3,12,13);1H |
InChI Key |
ZBRVDVQGDGIPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
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